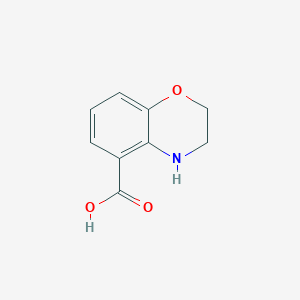

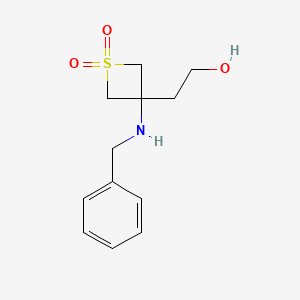

3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

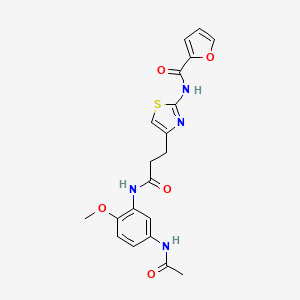

3,4-Dihydro-2H-1,4-benzoxazine-5-carboxylic acid is a chemical compound that belongs to the class of 1,4-benzoxazines, which are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered aromatic ring. These compounds have been the subject of various studies due to their interesting chemical properties and potential pharmacological activities.

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been achieved through different methods. One approach involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, leading to the formation of 3-[(dialkylcarbamoyl)methylene]-3,4-dihydro-2H-benzo[1,4]oxazine derivatives with a significant degree of stereoselectivity . Another method includes the treatment of 2-hydroxycarboxamides with a formaldehyde/formic acid mixture to yield 3-hydroxymethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one and its perhydrogenated derivatives .

Molecular Structure Analysis

The molecular structure of these benzoxazine derivatives has been elucidated using techniques such as X-ray diffraction analysis. This has allowed researchers to determine the configuration around the double bond of the major stereoisomers and to confirm the conformation of certain moieties, such as the 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety, which adopts a boat-chair conformation .

Chemical Reactions Analysis

3,4-Dihydro-2H-1,4-benzoxazine derivatives undergo various chemical reactions. For instance, the thermal decomposition of 3-hydroxymethyl derivatives can lead to the formation of previously unknown parent compounds . Additionally, the reaction of 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid with sodium borohydride results in a pentacyclic condensation product . These reactions expand the chemical versatility of benzoxazine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydro-2H-1,4-benzoxazine derivatives are influenced by their molecular structure. The introduction of substituents can significantly affect their chemical behavior and biological activity. For example, the introduction of methyl and chloro groups at specific positions on the benzoxazine ring can enhance the serotonin-3 (5-HT3) receptor antagonistic activities . The synthesis of these compounds from salicylamide and various aldehydes and ketones also indicates the influence of different functional groups on the properties of the resulting benzoxazine-carboxylic acids .

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid and its derivatives have been studied extensively in the field of chemical synthesis. Dunkers and Ishida (1999) explored the reaction of benzoxazine-based phenolic resins with various carboxylic acids and phenols as catalysts, providing insights into the curing mechanisms and potential applications in resin technology (Dunkers & Ishida, 1999). Additionally, Fitton and Ward (1971) described the synthesis of several 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids, highlighting their potential in producing isoindolobenzoxazine structures (Fitton & Ward, 1971).

Biological and Agronomic Utility

Macias et al. (2006, 2009) conducted comprehensive studies on compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, such as derivatives of 3,4-dihydro-2H-1,4-benzoxazine. They explored their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These compounds have shown potential in agronomy and bioactivity, underlining their ecological roles and possible use as natural herbicide models (Macias et al., 2006); (Macias et al., 2009).

Advanced Material Development

The synthesis and characterization of new thermosetting polybenzoxazines incorporating 3,4-dihydro-2H-1,4-benzoxazine derivatives have been explored by Gilbert et al. (2018). These compounds have exhibited improved thermal, viscoelastic, and mechanical properties compared to conventional polybenzoxazine, indicating their significance in the development of high-performance materials (Gilbert et al., 2018).

Environmental Applications

Albanese et al. (2003) reported an environmentally friendly synthesis method for 2-substituted 3,4-dihydro-2H-1,4-benzoxazines. This method emphasizes the ecological consideration in chemical processes, highlighting the potential of these compounds in green chemistry applications (Albanese et al., 2003).

Safety and Hazards

The compound is classified as harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)6-2-1-3-7-8(6)10-4-5-13-7/h1-3,10H,4-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUXUJPEQCJYIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid | |

CAS RN |

123296-71-9 |

Source

|

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride](/img/structure/B2504327.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopropylmethanone](/img/structure/B2504333.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2504335.png)

![7-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2504337.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2504349.png)

![[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol](/img/structure/B2504350.png)